molecular formula C11H13ClO B8558742 4-Tert-butyl-3-chloro-benzaldehyde

4-Tert-butyl-3-chloro-benzaldehyde

Cat. No.: B8558742
M. Wt: 196.67 g/mol
InChI Key: JDPBZPUEQCUOOY-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-chloro-benzaldehyde (C₁₁H₁₃ClO) is a substituted benzaldehyde derivative featuring a tert-butyl group at the para position (C4) and a chlorine atom at the meta position (C3) relative to the aldehyde functional group. The tert-butyl group contributes significant steric bulk and lipophilicity, while the chlorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates, though specific applications remain understudied in publicly available literature .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

4-tert-butyl-3-chlorobenzaldehyde

InChI

InChI=1S/C11H13ClO/c1-11(2,3)9-5-4-8(7-13)6-10(9)12/h4-7H,1-3H3

InChI Key

JDPBZPUEQCUOOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and biological properties of 4-Tert-butyl-3-chloro-benzaldehyde can be inferred through comparisons with analogs differing in substituent positions, functional groups, or electronic effects. Below is a detailed analysis supported by structural and mechanistic insights from related compounds.

Structural and Electronic Effects

Key Compounds for Comparison:

4-Nitrobenzaldehyde (electron-withdrawing nitro group)

p-Tert-butylbenzyl chloride (chlorinated benzyl derivative)

Table 1: Substituent Effects on Key Properties
Compound Substituents Molecular Weight Key Properties
4-Tert-butyl-3-chloro-benzaldehyde C4: tert-butyl; C3: Cl 196.67 g/mol High lipophilicity (tert-butyl), moderate electrophilicity (Cl, aldehyde)
4-Tert-butylbenzaldehyde C4: tert-butyl 176.26 g/mol Increased lipophilicity; reduced steric hindrance compared to chloro analog
3-Chloro-benzaldehyde C3: Cl 140.57 g/mol Higher electrophilicity at aldehyde; lower steric bulk
4-Nitrobenzaldehyde C4: NO₂ 151.12 g/mol Strong electron-withdrawing effects; high reactivity in nucleophilic additions
p-Tert-butylbenzyl chloride C4: tert-butyl; benzyl-Cl 182.69 g/mol Alkyl chloride reactivity; tert-butyl enhances stability

Key Observations:

  • The tert-butyl group in 4-Tert-butyl-3-chloro-benzaldehyde enhances solubility in nonpolar solvents and may reduce reaction rates in sterically hindered environments compared to 3-chloro-benzaldehyde.
  • The chlorine atom at C3 increases electrophilicity at the aldehyde group, promoting nucleophilic additions (e.g., Grignard reactions) but less intensely than the nitro group in 4-nitrobenzaldehyde.
  • Compared to p-tert-butylbenzyl chloride , the aldehyde functional group in the target compound offers distinct reactivity, favoring condensation reactions over nucleophilic substitutions.

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